(2-Acetyl-4-chlorophenyl) benzoate
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Description
“(2-Acetyl-4-chlorophenyl) benzoate” is a chemical compound with the CAS Number: 4010-29-1 . It has a molecular weight of 274.7 . This compound is also known as triclosan, a chlorinated aromatic compound with multiple uses and applications in various areas of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 2-acetyl-4-chlorophenyl benzoate . The InChI code for this compound is 1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 .
Physical And Chemical Properties Analysis
“(2-Acetyl-4-chlorophenyl) benzoate” has a molecular weight of 274.7 . Its IUPAC name is 2-acetyl-4-chlorophenyl benzoate, and its InChI code is 1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 .
Scientific Research Applications
Antibacterial Activity
“(2-Acetyl-4-chlorophenyl) benzoate” has been used in the synthesis of novel derivatives that have shown promising antibacterial activity . These derivatives were tested against various microorganisms such as Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and Pseudomonas aeruginosa . The compounds bearing nitro and oxygen groups have shown prominent activity when compared to compounds without these groups .
Antifungal Activity
In addition to antibacterial properties, these derivatives also exhibited antifungal activity . This makes them potentially useful in the treatment of various fungal infections .
Synthesis of Heterocyclic Compounds
“(2-Acetyl-4-chlorophenyl) benzoate” can be used in the synthesis of important heterocyclic compounds like Chromones and Pyrazole . These compounds are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumorial, antihypertensives, anticonvulsant, and antiviral activities .
properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWFHOCVFRSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-4-chlorophenyl) benzoate |
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